molecular formula C20H25FN2O3S B5501879 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one

1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one

Cat. No. B5501879
M. Wt: 392.5 g/mol
InChI Key: HWAUURASZBATLR-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that are often studied for their biological activity and potential pharmaceutical applications. The structure suggests it could interact with various biological targets due to its functional groups and molecular framework.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include nucleophilic substitution reactions, reduction and oxidation processes, and the formation of amide or ester linkages. For instance, Lv Zhi (2009) synthesized a related compound with a detailed crystal structure analysis, indicating the complexity of such syntheses (Lv Zhi, 2009).

Scientific Research Applications

  • Bioactive Compounds Synthesis : A study synthesized new Mannich bases with compounds similar to 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one. These compounds were evaluated for cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects, with some showing high potency and selectivity (Gul et al., 2019).

  • Radiopharmaceutical Development : Another research focused on radioiodinating a compound with a similar structure for high affinity towards serotonin-5HT2-receptors. This development is promising for gamma-emission tomography, a medical imaging technique (Mertens et al., 1994).

  • Antipsychotic Drug Development : Research into conformationally constrained butyrophenones, which are structurally similar, has shown potential in developing atypical antipsychotic drugs with affinities for dopamine and serotonin receptors (Raviña et al., 1999).

  • Pharmacological Evaluation : A study on thiophene bioisosteres of spirocyclic sigma receptor ligands, which are structurally related, revealed compounds with high potency and selectivity for sigma receptors, indicating potential therapeutic applications (Oberdorf et al., 2008).

  • Cytotoxicity and Crystal Structures : Research into 3,5-bis(arylidene)piperidin-4-one derivatives (BAPs) similar in structure revealed their good antitumor activity, and the study of their crystal structures provided insights for further drug design (Yao et al., 2018).

  • Corrosion Inhibition : A study on piperidine derivatives, which include structural similarities, explored their potential as corrosion inhibitors for iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

properties

IUPAC Name

1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-22(13-17-5-3-10-27-17)14-20(25)8-4-9-23(19(20)24)12-15-11-16(26-2)6-7-18(15)21/h3,5-7,10-11,25H,4,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAUURASZBATLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)CC2(CCCN(C2=O)CC3=C(C=CC(=C3)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one

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